BChE-IN-12
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Overview
Description
BChE-IN-12 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Selective inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthesis is designed to introduce specific functional groups or modify existing ones to enhance the inhibitory activity of the final product .
Scientific Research Applications
BChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission.
Biology: Employed in research to understand the role of butyrylcholinesterase in various biological processes, including its involvement in neurodegenerative disorders.
Mechanism of Action
BChE-IN-12 exerts its effects by selectively binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The binding of this compound to these residues disrupts the normal function of the enzyme, resulting in its inhibition .
Comparison with Similar Compounds
BChE-IN-12 is unique in its high selectivity and potency as a butyrylcholinesterase inhibitor. Similar compounds include:
Donepezil: A reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used in Alzheimer’s disease treatment.
Galantamine: A reversible inhibitor of acetylcholinesterase with some activity against butyrylcholinesterase.
Compared to these compounds, this compound offers higher selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific inhibition of this enzyme and its therapeutic potential .
Properties
Molecular Formula |
C31H30O5 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
1,8-bis[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol;ethane |
InChI |
InChI=1S/C29H24O5.C2H6/c1-34-28-16-27(33)25(15-18-4-8-20(31)9-5-18)23-11-10-21-22(29(23)28)12-13-26(32)24(21)14-17-2-6-19(30)7-3-17;1-2/h2-13,16,30-33H,14-15H2,1H3;1-2H3 |
InChI Key |
ZOIDYDVRHCMSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC.COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C(=C(C=C3)O)CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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